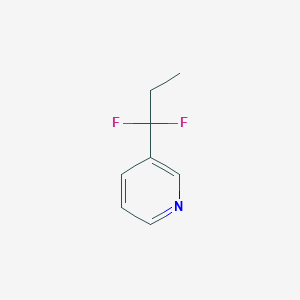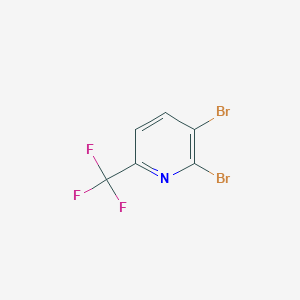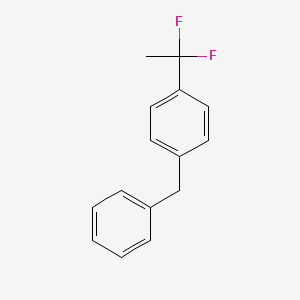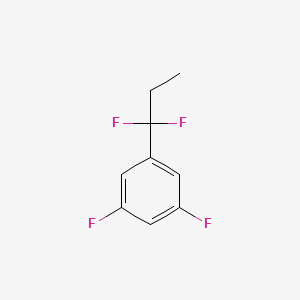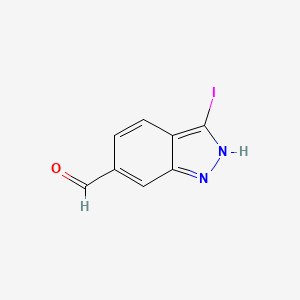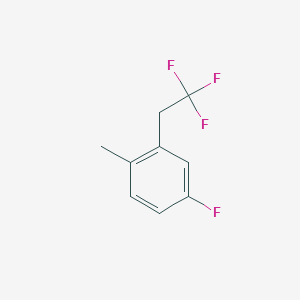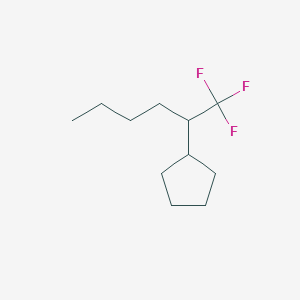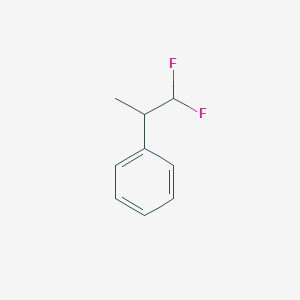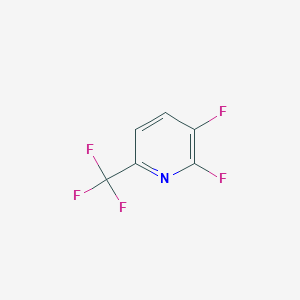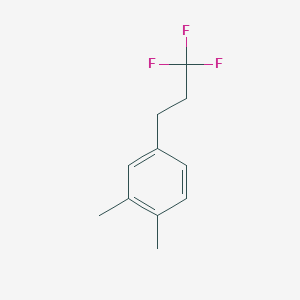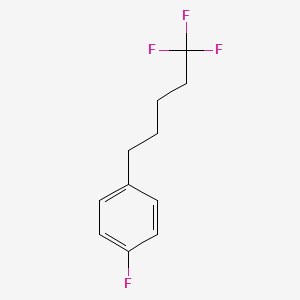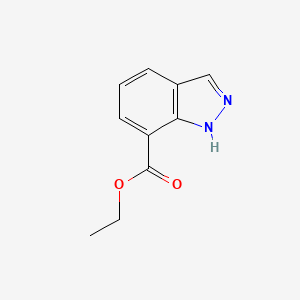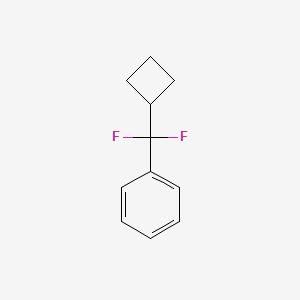
(环丁基二氟甲基)苯
描述
(Cyclobutyldifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a cyclobutyl group and two fluorine atoms attached to a methyl group
科学研究应用
(Cyclobutyldifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the presence of fluorine atoms which can enhance biological activity.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Benzene and its derivatives are known to interact with various cellular components, potentially affecting cellular function .
Mode of Action
Benzene and its derivatives are known to undergo metabolic transformations in the body, leading to the formation of reactive metabolites . These metabolites can interact with cellular components, leading to various biological effects .
Biochemical Pathways
Benzene and its derivatives are known to be metabolized primarily in the liver, leading to the formation of phenolic and ring-opened products . These metabolites can affect various biochemical pathways, potentially leading to adverse health effects .
Pharmacokinetics
Benzene and its derivatives are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the urine .
Result of Action
Benzene and its derivatives are known to have various biological effects, including cytotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Cyclobutyldifluoromethyl)benzene. For instance, exposure to benzene and its derivatives can occur through various environmental sources, including industrial emissions, automobile exhaust, and tobacco smoke . These environmental exposures can potentially influence the body’s exposure to and metabolism of (Cyclobutyldifluoromethyl)benzene, thereby affecting its action and efficacy .
生化分析
Biochemical Properties
(Cyclobutyldifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between (Cyclobutyldifluoromethyl)benzene and cytochrome P450 can lead to the formation of reactive intermediates, influencing the enzyme’s activity and potentially leading to the inhibition or activation of metabolic pathways . Additionally, (Cyclobutyldifluoromethyl)benzene may interact with proteins involved in cellular signaling, affecting their function and downstream effects .
Cellular Effects
(Cyclobutyldifluoromethyl)benzene exerts various effects on different cell types and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (Cyclobutyldifluoromethyl)benzene can modulate the activity of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of (Cyclobutyldifluoromethyl)benzene involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, (Cyclobutyldifluoromethyl)benzene may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclobutyldifluoromethyl)benzene can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (Cyclobutyldifluoromethyl)benzene is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to (Cyclobutyldifluoromethyl)benzene can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of (Cyclobutyldifluoromethyl)benzene vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, (Cyclobutyldifluoromethyl)benzene can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(Cyclobutyldifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (Cyclobutyldifluoromethyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) and p-glycoprotein (P-gp) . Once inside the cell, (Cyclobutyldifluoromethyl)benzene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
(Cyclobutyldifluoromethyl)benzene exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the mitochondria, lysosomes, or nucleus, through targeting signals or post-translational modifications . The subcellular localization of (Cyclobutyldifluoromethyl)benzene can influence its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobutyldifluoromethyl)benzene typically involves the following steps:
Formation of Cyclobutyldifluoromethyl Group: This can be achieved by reacting cyclobutylmethyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions.
Attachment to Benzene Ring: The cyclobutyldifluoromethyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of (Cyclobutyldifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.
化学反应分析
Types of Reactions: (Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This includes reactions such as nitration, sulfonation, and halogenation, where the benzene ring is attacked by an electrophile.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into cyclobutylmethylbenzene by removing the fluorine atoms.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce nitro groups.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nitration: (Cyclobutyldifluoromethyl)nitrobenzene.
Halogenation: (Cyclobutyldifluoromethyl)bromobenzene or (Cyclobutyldifluoromethyl)chlorobenzene.
Oxidation: Cyclobutyldifluoromethylbenzoic acid.
Reduction: Cyclobutylmethylbenzene.
相似化合物的比较
(Cyclobutyldifluoromethyl)benzene can be compared with other similar compounds such as:
Cyclobutylmethylbenzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Difluoromethylbenzene: Contains fluorine atoms but lacks the cyclobutyl group, resulting in different chemical properties.
Cyclobutylbenzene: Lacks both the fluorine atoms and the difluoromethyl group, making it less versatile in synthetic applications.
属性
IUPAC Name |
[cyclobutyl(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2/c12-11(13,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDWTCTQDMWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


